8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Overview
Description
8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with a chloro and sulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with α-haloketones under acidic conditions.
Formation of the Quinazoline Ring: The quinazoline ring is often formed by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling of the Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are then coupled using a suitable coupling reagent, such as phosphorus oxychloride, under reflux conditions.
Introduction of the Chloro and Sulfonyl Groups: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride, while the sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation.
Comparison with Similar Compounds
8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives and thiazoloquinazoline derivatives.
Uniqueness: The presence of both the thiazole and quinazoline rings, along with the chloro and sulfonyl groups, imparts unique chemical and biological properties to this compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
8-chloro-7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c20-15-10-16-14(18(24)21-19-23(16)7-8-27-19)9-17(15)28(25,26)22-6-5-12-3-1-2-4-13(12)11-22/h1-4,7-10H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFUISCGYTBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=C4C(=C3)C(=O)N=C5N4C=CS5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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